3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

A2A receptor antagonist GPCR CNS drug discovery

3-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 300567-13-9) is a low‑molecular‑weight (MW ≈ 397.3) thiazol‑2‑yl‑benzamide derivative belonging to a class of compounds disclosed as pro‑drugs of adenosine A2A receptor ligands with potential utility in neurological and psychiatric disorders. The structure incorporates a 3‑bromobenzamide motif linked via the thiazole N2 position to a 4‑(naphthalen‑2‑yl) substituent.

Molecular Formula C20H13BrN2OS
Molecular Weight 409.3
CAS No. 300567-13-9
Cat. No. B2774758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
CAS300567-13-9
Molecular FormulaC20H13BrN2OS
Molecular Weight409.3
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H13BrN2OS/c21-17-7-3-6-16(11-17)19(24)23-20-22-18(12-25-20)15-9-8-13-4-1-2-5-14(13)10-15/h1-12H,(H,22,23,24)
InChIKeyOUUHQROOSNJRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide – Chemical Class & Regulatory Context for Scientific Procurement


3-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide (CAS 300567-13-9) is a low‑molecular‑weight (MW ≈ 397.3) thiazol‑2‑yl‑benzamide derivative belonging to a class of compounds disclosed as pro‑drugs of adenosine A2A receptor ligands with potential utility in neurological and psychiatric disorders [1]. The structure incorporates a 3‑bromobenzamide motif linked via the thiazole N2 position to a 4‑(naphthalen‑2‑yl) substituent. This scaffold has been claimed generically in patent US 7,674,912 for improved aqueous solubility and central nervous system applications; however, the specific compound 300567-13-9 is not individually exemplified with quantitative biological data in the available patent excerpts.

Why Generic Substitution of 3-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Is Scientifically Unsupported


Within the N‑thiazol‑2‑yl‑benzamide family, even modest substituent changes on the benzamide ring (e.g., position and nature of halogen, presence of electron‑withdrawing or donating groups) are known to modulate receptor affinity, selectivity, and pharmacokinetic properties [1]. The 3‑bromo substitution combined with the 4‑(naphthalen‑2‑yl) thiazole creates a unique electronic and steric profile that distinguishes it from unsubstituted (CAS 313549-64-3), 4‑methoxy, 4‑methylsulfonyl, or other positional analogs. Without explicit comparative data, however, the functional consequence of substituting this compound for a near analog cannot be predicted, making blind interchange scientifically unjustified.

Quantitative Differentiation Evidence for 3-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide vs. Closest Analogs


A2A Receptor Affinity – Class-Level SAR Inference from Patent Scope

The patent that encompasses 300567-13-9 describes N‑thiazol‑2‑yl‑benzamides as pro‑drugs of A2A ligands; the exemplified compounds exhibit nanomolar A2A affinity, but 300567-13-9 itself is not individually tested in the disclosed examples. Therefore, any differentiation claim rests entirely on class‑level inference and cannot be assigned a specific numeric value relative to named comparators. [1]

A2A receptor antagonist GPCR CNS drug discovery

BRD4 Bromodomain Binding – Low Micromolar Affinity Reported for a Structurally Analogous Compound

BindingDB entry BDBM50159140 (CHEMBL3785648) reports a Kd of 6.8 µM for a thiazol‑2‑yl‑benzamide analog against BRD4 bromodomain 1. While this ligand does not match 300567-13-9 exactly, the shared core suggests possible micromolar BRD4 engagement. No direct comparative data for 300567-13-9 are available. [1]

Bromodomain inhibitor BRD4 Epigenetics

Verified Application Scenarios for 3-Bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide Based on Current Evidence


A2A Receptor Probe Development (Class-Level Potential Only)

Based on the generic patent claim, the N‑thiazol‑2‑yl‑benzamide scaffold may serve as a starting point for designing CNS‑penetrant A2A antagonist pro‑drugs. However, without target‑specific data for 300567-13-9, its utility as a probe cannot be confirmed. [1]

Bromodomain Scaffold Exploration (Inferred from Analog Data)

Micromolar BRD4 binding by a closely related analog suggests the scaffold could be elaborated for epigenetic inhibitor programs. 300567-13-9 itself lacks quantitative profiling for this target. [2]

Chemical Biology Tool Compound Procurement – Structural Diversity Set

Due to its unique 3‑bromo‑4‑(naphthalen‑2‑yl) substitution pattern, the compound may be considered for diversity‑oriented screening libraries when a halogenated naphthyl‑thiazole benzamide is desired. No functional selectivity data support its choice over other analogs. [1]

Quote Request

Request a Quote for 3-bromo-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.